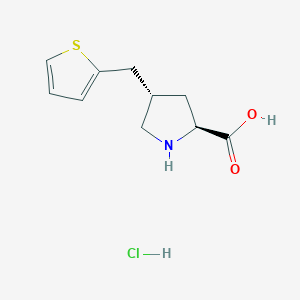

![molecular formula C12H8N2O2 B1303109 6-Nitropyrrolo[1,2-a]quinoline CAS No. 52414-58-1](/img/structure/B1303109.png)

6-Nitropyrrolo[1,2-a]quinoline

Vue d'ensemble

Description

Quinoline is one of the most common nitrogen-containing heterocycles due to its fascinating pharmacological properties and synthetic value in organic and pharmaceutical chemistry . Pyrroloquinolines, which are essentially indolizine analogs, have been gaining attention due to their diverse biological activities and useful functional properties .

Synthesis Analysis

There have been numerous synthetic methodologies developed for the synthesis of quinoline derivatives. These include classical methods, efficient methods that reduce reaction time with increased yield, procedures that fulfill green chemistry principles such as “safer solvent”, and metal nanoparticle-catalyzed reactions .Molecular Structure Analysis

The molecular structure of quinolines typically includes a nitrogen-containing six-membered ring fused with a benzene ring .Chemical Reactions Analysis

Quinoline derivatives have been extensively applied in various transformations due to the presence of the double ring structure and a heteroatom (N) in their molecules .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For quinolines, these properties can be influenced by factors such as functionalization at different positions .Applications De Recherche Scientifique

Antileukemic Activity

Pyrrolo[1,2-a]quinoline derivatives, including 6-Nitropyrrolo[1,2-a]quinoline, have been found to exhibit antileukemic activities . This makes them potential candidates for the development of new antileukemic drugs.

Antibacterial and Antifungal Properties

These compounds have also shown antibacterial and antifungal properties . This suggests their potential use in the development of new antibacterial and antifungal agents.

Larvicidal Activity

Pyrrolo[1,2-a]quinoline derivatives have demonstrated larvicidal activities . This indicates their potential application in pest control and public health.

Anticancer Properties

Certain 1-benzoyl-3-cyanopyrrolo[1,2-a]quinolines have been discovered as novel apoptosis inducers active against various cancer cells . This suggests their potential use in cancer treatment.

Antitubercular Activity

Particular series of benzoyl-substituted pyrrolo[1,2-a]quinoline-3-carboxylates were synthesized and examined for their antitubercular activity against H37Rv and multidrug-resistant strains of Mycobacterium tuberculosis . Some derivatives appeared as promising antituberculosis agents.

Use in Organic Semiconductors

An organic semiconductor incorporating a bisindoloquinoline core was synthesized, characterized, and used for single-crystal field-effect transistors fabrication . This indicates the potential use of these compounds in the field of electronics.

Use in OLEDs and Bioimaging

Some fused 1,3-azaphospholes with pyrrolo[1,2-a]quinoline skeleton were found to possess useful photoelectric properties for application as the emitting dopants in OLEDs and dyes in bioimaging . This suggests their potential use in display technology and medical imaging.

Antioxidant Activity

Quinoline motifs, including pyrrolo[1,2-a]quinoline, have been found to exhibit antioxidant activities . This suggests their potential use in the development of new antioxidant agents.

Mécanisme D'action

Target of Action

It is known that quinoline derivatives, which include 6-nitropyrrolo[1,2-a]quinoline, have a wide range of pharmacological activities .

Mode of Action

Quinoline derivatives are known to interact with various biological targets, leading to a range of pharmacological effects .

Biochemical Pathways

Quinoline derivatives, in general, are known to interact with multiple biochemical pathways, leading to their diverse pharmacological activities .

Result of Action

Quinoline derivatives are known to exhibit a variety of biological activities, including antimicrobial, antimalarial, and anticancer effects .

Action Environment

Factors such as ph, temperature, and presence of other molecules can potentially affect the action of quinoline derivatives .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

6-nitropyrrolo[1,2-a]quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2O2/c15-14(16)12-5-1-4-11-10(12)7-6-9-3-2-8-13(9)11/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWDDZHBBEMLCOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC3=CC=CN32)C(=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00377027 | |

| Record name | 6-nitropyrrolo[1,2-a]quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00377027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

52414-58-1 | |

| Record name | 6-nitropyrrolo[1,2-a]quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00377027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S,4R)-4-([1,1'-Biphenyl]-4-ylmethyl)pyrrolidine-2-carboxylic acid hydrochloride](/img/structure/B1303028.png)